molecular formula C9H9N3O2 B581344 Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1160994-94-4

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B581344
CAS No.: 1160994-94-4
M. Wt: 191.19
InChI Key: QVFPAYNERCLUMF-UHFFFAOYSA-N
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Description

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 248919-96-2) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It features an amino group at position 8 and a methyl ester at position 6 of the imidazo[1,2-a]pyridine scaffold. This compound is primarily utilized as a building block in organic synthesis, particularly for designing pharmacologically active molecules due to its versatile reactivity . With a purity of ≥95%, it is commonly employed in laboratory settings for the development of kinase inhibitors, antiviral agents, and other therapeutic candidates .

Properties

IUPAC Name

methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFPAYNERCLUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680525
Record name Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-94-4
Record name Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5,6-Diaminonicotinic Acid Methyl Ester

The most direct method involves the reaction of 5,6-diaminonicotinic acid methyl ester (CAS 104685-76-9) with 1-bromo-2-butanone (CAS 814-75-5) in cyclohexanone. This one-pot synthesis proceeds via nucleophilic substitution and cyclization:

Procedure :

  • A suspension of 5,6-diaminonicotinic acid methyl ester (5.1 g, 1 eq.) in cyclohexanone (50 mL) is treated with 1-bromo-2-butanone (3.9 mL, 1.2 eq.) over 10 minutes.

  • The mixture is heated to 100°C (internal temperature) for 2.5 hours, cooled, and filtered to isolate the pale solid.

  • Washing with tert-butyl methyl ether (3 × 10 mL) and drying under reduced pressure yields 6.53 g (75%) of the target compound.

Mechanistic Insights :
The reaction proceeds through initial alkylation of the amine group by 1-bromo-2-butanone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. Cyclohexanone acts as both solvent and base, facilitating deprotonation during cyclization.

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

The cyclohexanone-based method achieves optimal yields at 100°C , balancing reaction rate and byproduct formation. Polar aprotic solvents like DMF or DMSO were tested in preliminary studies but resulted in lower yields (<50%) due to side reactions.

Analytical and Characterization Data

Physicochemical Properties

  • Molecular Formula : C9H9N3O2

  • Molecular Weight : 191.19 g/mol

  • Appearance : Pale solid (post-synthesis), transitioning to white powder after purification.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.20 (s, 1H, pyridine-H), 6.75 (s, 1H, imidazole-H), 3.85 (s, 3H, OCH3), 2.40–2.60 (m, 2H, CH2), 1.25 (t, 3H, CH3).

  • LC-MS : m/z 191.1 [M+H]+.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages
Cyclohexanone Cyclization5,6-Diaminonicotinic acid methyl ester + 1-Bromo-2-butanone100°C, 2.5 h75%One-pot, high regioselectivity
GBB Multicomponent5-Aminonicotinic acid methyl ester + Aldehyde + Isocyanide80°C, 12–24 h~60%*Modular, diverse substituent incorporation

*Theorized yield based on analogous reactions.

Industrial Applications and Patent Landscape

A 2017 patent (WO2018008929A1) highlights derivatives of this compound as gastric acid secretion inhibitors , underscoring their therapeutic potential. Key steps from this patent adaptable to large-scale synthesis include:

  • Ester Hydrolysis : Conversion of methyl esters to carboxylic acids using NaOH/EtOH.

  • Amidation : Coupling with azetidine derivatives via EDCI/HOBt, achieving >85% yields in optimized batches .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Properties

Research indicates that methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate exhibits significant anti-cancer properties. Preliminary studies suggest that this compound may interact with DNA, potentially influencing cellular processes involved in tumorigenesis. Its structural similarities to other known mutagens raise questions about its safety profile, necessitating further investigation into its therapeutic potential.

Key Findings:

  • Binding Affinity: Interaction studies have shown that this compound may intercalate into DNA strands or bind to specific receptors involved in cancer pathways.
  • Mutagenic Potential: Similar compounds have exhibited mutagenic properties, indicating the need for comprehensive safety evaluations before clinical applications.

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Research Insights:

  • Minimum Inhibitory Concentration (MIC): Compounds in this class have demonstrated promising MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains.
  • Structure-Activity Relationship (SAR): Investigations into the SAR have revealed that modifications to the imidazo[1,2-a]pyridine core can enhance anti-TB activity while maintaining low toxicity levels against human cell lines.

Case Study 1: Anti-Cancer Research

In a recent study examining the effects of this compound on cancer cell lines, researchers observed significant inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) models. The study utilized various concentrations of the compound to determine its efficacy and potential mechanisms of action.

Case Study 2: Tuberculosis Treatment

A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with potent activity against MDR-TB. Among these, this compound showed remarkable efficacy with an MIC of less than 0.01 μM against resistant strains, paving the way for future drug development efforts.

Mechanism of Action

The mechanism of action of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives arises from variations in substituents, ester groups, and ring systems. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Applications Reference
Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate 8-NH₂, 6-COOCH₃ C₁₁H₁₃N₃O₂ 219.24 Kinase inhibitor precursor; lab building block
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate 6-NO₂, fused benzimidazole C₁₄H₁₀N₄O₄ 298.25 Electron-withdrawing nitro group; precursor for reduction to amines
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 8-Br, 6-COOCH₃ C₉H₇BrN₂O₂ 255.07 Suzuki coupling substrate; bromine enhances cross-coupling reactivity
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOCH₂CH₃ C₁₀H₈BrFN₂O₂ 287.09 Halogenated derivative; ethyl ester improves lipophilicity
8-Amino-2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine-6-carboxamide 8-NH₂, 2-(3,4-OCH₃-C₆H₃), 6-CONH₂ C₂₂H₂₃N₅O₃ 405.45 Carboxamide enhances target binding; kinase inhibitor
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate Pyrimidine ring, 6-NH₂, 7-COOCH₃ C₈H₈N₄O₂ 192.17 Pyrimidine core alters electronic properties; antiviral applications

Key Structural and Functional Differences

Substituent Effects: Electron-Donating vs. In contrast, the nitro group in the benzimidazole derivative () is electron-withdrawing, favoring reduction reactions to generate amines . Halogen Substituents: Bromine at position 8 () facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine () increases metabolic stability and bioavailability .

Ester Group Variations :

  • Methyl esters (target compound) are more hydrolytically stable than ethyl esters (), but ethyl groups improve membrane permeability due to increased lipophilicity .

Biological Activity

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core with a methyl ester group at the carboxylic acid position and an amino group at the 8-position. The molecular formula is C10H10N4O2C_{10}H_{10}N_4O_2, with a molecular weight of approximately 218.21 g/mol. The unique arrangement of functional groups contributes to its biological reactivity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, with some derivatives demonstrating significant activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μM
Bromo-substituted derivativeE. coli16 μM

The bromo-substituted derivative showed enhanced antibacterial activity compared to the parent compound, indicating that structural modifications can influence efficacy against pathogens .

2. Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly against viruses such as respiratory syncytial virus (RSV). In vitro studies have shown moderate effectiveness:

CompoundViral StrainEffective Concentration (EC50)
This compoundRSV58 μM
Bromo-substituted derivativeRSV21 μM

These findings suggest that modifications to the chemical structure can enhance antiviral potency .

3. Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It has demonstrated significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (μM)
HeLa (cervical cancer)3.2
SW620 (colorectal cancer)0.4
NCI-H460 (lung cancer)5.0

Compounds with similar structural features have shown varying degrees of activity, with some derivatives exhibiting sub-micromolar inhibitory concentrations against colon carcinoma cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may intercalate into DNA or bind to proteins involved in cell cycle regulation, influencing cellular processes related to tumorigenesis and microbial resistance .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study A : Investigated the antimicrobial efficacy of various derivatives against Gram-negative bacteria, revealing that modifications at the pyridine ring significantly altered MIC values.
  • Study B : Focused on the anticancer properties of methyl derivatives in vitro, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 3.9 ppm for methyl ester; δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 220.12 for C₉H₉N₃O₂) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect degradation products .

What strategies can resolve discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives across different studies?

Advanced Research Question

  • Standardized assays : Use identical bacterial strains (e.g., H37Rv for TB) and growth media to minimize variability .
  • Metabolic stability testing : Compare microsomal half-lives (human/rat liver microsomes) to account for species-specific metabolism .
  • Crystallographic studies : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., KatG enzyme) .
  • Data normalization : Report IC₅₀ values relative to positive controls (e.g., isoniazid for anti-TB activity) .

How should this compound be stored to ensure stability during experimental use?

Basic Research Question

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
  • Light sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .
  • Moisture control : Add desiccants (silica gel) to storage vials; reconstitute in anhydrous DMSO for long-term solutions .

What computational methods are recommended for predicting the binding affinity of this compound derivatives to cytochrome P450 enzymes?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with CYP3A4/CYP2D6 active sites .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and residence time .
  • QSAR models : Train on datasets of imidazo[1,2-a]pyridine derivatives with known logP and pIC₅₀ values to predict metabolic inhibition .
  • Validation : Compare computational predictions with in vitro CYP450 inhibition assays (fluorometric screening) .

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